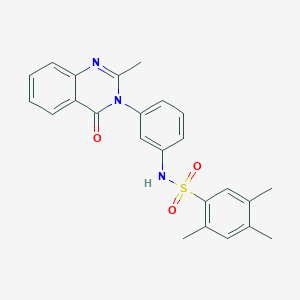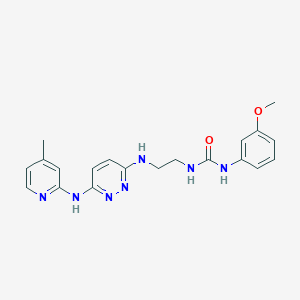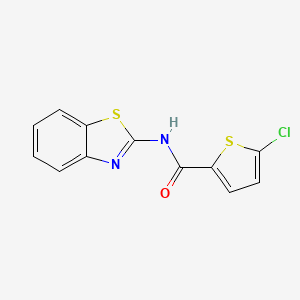![molecular formula C11H11FN2O4S2 B2870715 4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride CAS No. 1607251-69-3](/img/structure/B2870715.png)
4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Sulfonyl fluorides, such as “4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride”, have been synthesized using various methods. One common method involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of KF or KHF2 . A more efficient system could be achieved with a phase transfer catalyst including KF and 18-crown-6-ether in acetonitrile . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Chemical Reactions Analysis
Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for various applications . They are resistant to hydrolysis under physiological conditions . They can engage with nucleophiles under suitable reaction conditions, leading to new activation methods .Wissenschaftliche Forschungsanwendungen
- Applications : Researchers explore sulfonyl fluoride derivatives as potential antibacterial agents, antivirals, and enzyme inhibitors .
- Fluorosulfation Reactions : These reactions enable the introduction of fluorine atoms into biomolecules, aiding in imaging and tracking biological processes .
- Surface Modification : Researchers explore sulfonyl fluoride-based coatings for improved surface properties, such as hydrophobicity or biocompatibility .
- Hub for Electrophilic Reactions : SO2F2 gas serves as an electrophilic hub, enabling diverse synthetic transformations .
Medicinal Chemistry and Drug Development
Chemical Biology and Bioconjugation
Materials Science and Polymer Chemistry
Organic Synthesis and Catalysis
Biomaterials and Surface Engineering
Wirkmechanismus
Target of Action
The primary targets of 4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride are context-specific amino acids or proteins . Sulfonyl fluorides are known to be privileged motifs in the selective covalent interaction with these targets .
Mode of Action
The compound interacts with its targets through a process known as sulfur(vi)-fluoride exchange (SuFEx) . This interaction results in the formation of covalent bonds with the target proteins, leading to changes in their function .
Biochemical Pathways
The affected pathways primarily involve the inactivation of enzymes through the reaction of sulfonyl fluorides with active site amino acids . This can lead to the development of protease inhibitors .
Pharmacokinetics
Sulfonyl fluorides are known for their unique stability-reactivity balance , which suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the efficient targeting of active-site amino acid residues . This can lead to the inactivation of these enzymes, thereby inhibiting their function .
Action Environment
The action of 4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride is influenced by environmental factors. For instance, the compound exhibits resistance to hydrolysis and oxidation , which suggests that it may be stable under physiological conditions.
Safety and Hazards
While specific safety and hazard information for “4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride” is not available, sulfonyl fluorides in general are known to be reactive and should be handled with care. They are used as electrophilic warheads by both medicinal chemists and chemical biologists, indicating their potential for reactivity .
Zukünftige Richtungen
The future directions in the study and application of sulfonyl fluorides like “4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride” could involve the development of new synthetic methods and applications. The advent of SuFEx processes has invigorated research into electrophilic species featuring a sulfur–fluorine bond . There could also be further exploration into their use as electrophilic warheads in medicinal chemistry and chemical biology .
Eigenschaften
IUPAC Name |
4-[(1-cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O4S2/c12-19(15,16)9-2-4-10(5-3-9)20(17,18)14-11(8-13)6-1-7-11/h2-5,14H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKBPVAUZJAJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2870632.png)
methanone oxime](/img/structure/B2870633.png)


![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2870639.png)

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2870641.png)
![1,7-dimethyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2870642.png)
![4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2870643.png)
![1-(4-phenylpiperazin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2870646.png)
![1-((1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2870647.png)
![1-[(4-Chlorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2870648.png)
![[2-[1-(4-Methoxycarbonylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-formylbenzoate](/img/structure/B2870651.png)
